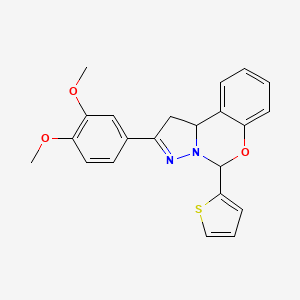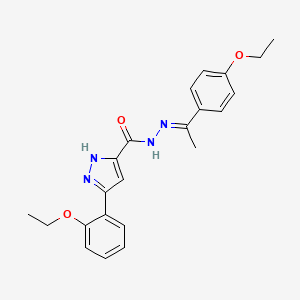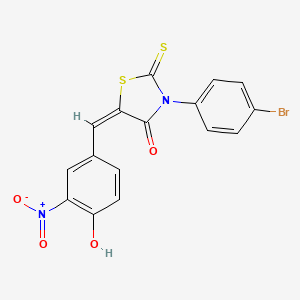
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the ethoxy and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the carboxylic acid group: This can be achieved through oxidation reactions.
Formation of the benzylidene hydrazide: This involves the reaction of the pyrazole carboxylic acid with benzylidene hydrazine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the benzylidene hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide would depend on its specific biological activity. For example, if the compound has antimicrobial activity, it could act by inhibiting the growth of bacteria or fungi through interactions with specific enzymes or cellular structures. If the compound has anticancer activity, it could act by inducing apoptosis (programmed cell death) in cancer cells through interactions with specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid: This compound lacks the benzylidene hydrazide moiety and may have different biological activities.
4-BR-benzylidene-hydrazide: This compound lacks the pyrazole ring and may have different chemical and biological properties.
Uniqueness
The uniqueness of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the pyrazole ring can enhance the compound’s stability and reactivity, while the benzylidene hydrazide moiety can enhance its biological activity.
Eigenschaften
Molekularformel |
C20H19BrN4O2 |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19BrN4O2/c1-3-27-17-10-6-15(7-11-17)18-13(2)19(24-23-18)20(26)25-22-12-14-4-8-16(21)9-5-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-12+ |
InChI-Schlüssel |
UHZZBVFCCPBTER-WSDLNYQXSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)
![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)

![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)


![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)
